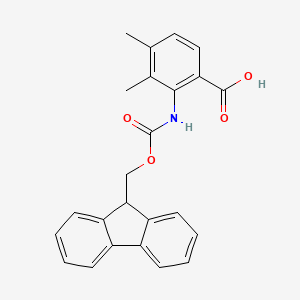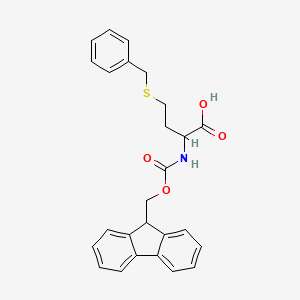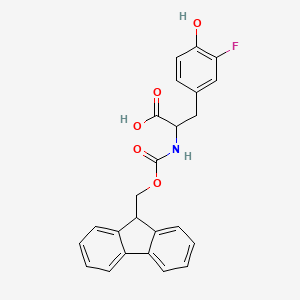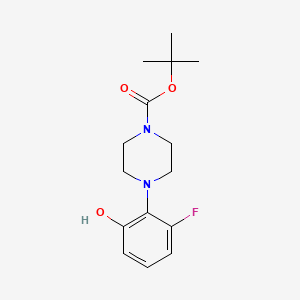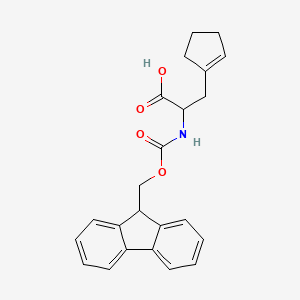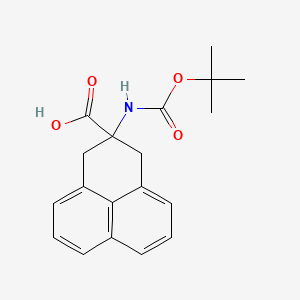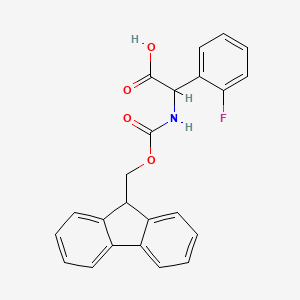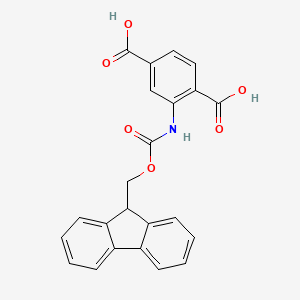
Fmoc-2-aminobenzene-1,4-dicarboxylic acid
Descripción general
Descripción
Fmoc-2-aminobenzene-1,4-dicarboxylic acid is a biochemical compound used for proteomics research . It has a molecular formula of C23H17NO6 and a molecular weight of 403.38 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C23H17NO6 . This indicates that the compound contains 23 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 403.38 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid is used in a variety of scientific applications. It is used in peptide synthesis for the preparation of peptides and peptide-like molecules. It is also used in organic synthesis for the preparation of heterocyclic compounds and for the preparation of drugs and drug analogs. In biochemistry, Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid is used to study the structure and function of proteins, as well as to study the structure-activity relationships of small molecules.
Mecanismo De Acción
Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid is a versatile molecule that can interact with a variety of biological macromolecules. It can interact with proteins, nucleic acids, carbohydrates, and lipids. It can also interact with enzymes and receptors, and can act as a substrate or inhibitor of enzymatic reactions.
Biochemical and Physiological Effects
Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phospholipases, and kinases. It has also been shown to have an inhibitory effect on the activity of certain receptors, such as the serotonin receptor. In addition, Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid has been shown to have an effect on the metabolism of certain drugs, such as warfarin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid is a versatile molecule that can be used in a variety of laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and widely available. However, it is also a relatively weak acid, which means that it may not be suitable for certain types of experiments. In addition, Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid. These include the development of new synthetic methods for the preparation of Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid, the development of new methods for the synthesis of peptides and peptide-like molecules, the development of new methods for the study of protein structure and function, the development of new methods for the study of small molecule structure-activity relationships, and the development of new methods for the study of drug metabolism. In addition, Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid may have potential applications in the development of new therapeutic agents, such as drugs and drug analogs.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c25-21(26)13-9-10-18(22(27)28)20(11-13)24-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,29)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXYWQCQTBCRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)

